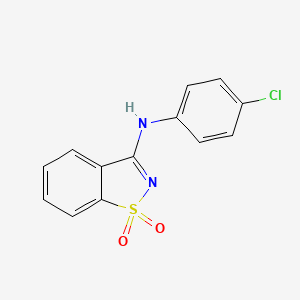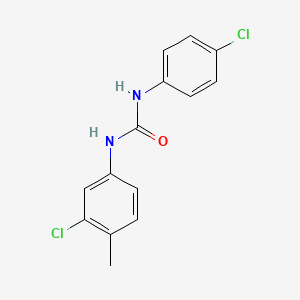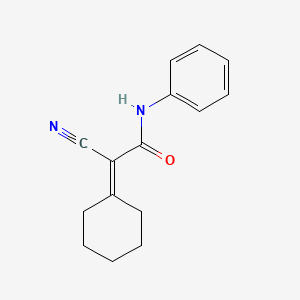
1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine, also known as PPM-18, is a small molecule compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
作用機序
The exact mechanism of action of 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is not fully understood. However, it has been reported to inhibit the activity of the protein kinase CK2, which plays a crucial role in cell proliferation and survival. By inhibiting CK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been reported to exhibit a wide range of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases.
実験室実験の利点と制限
One advantage of 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is its potential as a therapeutic agent for various diseases. Its ability to inhibit CK2 and the NF-κB pathway make it a promising candidate for the treatment of cancer and inflammatory diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for the compound. Additionally, further studies are needed to explore the potential of this compound as a therapeutic agent for other diseases, such as viral infections and neurological disorders.
Conclusion
In conclusion, this compound is a small molecule compound that has been extensively studied for its potential therapeutic applications. Its ability to inhibit CK2 and the NF-κB pathway make it a promising candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to explore the full potential of this compound as a therapeutic agent and to develop more efficient synthesis methods for the compound.
合成法
1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine can be synthesized by a multistep process involving the condensation of 4-pyridinemethanol and 2-aminobenzimidazole, followed by the reaction of the resulting intermediate with phenylboronic acid. The final product can be obtained through purification by column chromatography or recrystallization.
科学的研究の応用
1-phenyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been studied extensively for its potential therapeutic applications. It has been reported to exhibit antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been found to have antiviral activity against the hepatitis C virus.
特性
IUPAC Name |
1-phenyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-2-4-17(5-3-1)23-14-22-18-12-16(6-7-19(18)23)21-13-15-8-10-20-11-9-15/h1-12,14,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTUCFTZWOCVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine](/img/structure/B5508785.png)

![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)

![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)


![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)
![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)
![1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5508884.png)
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

